molecular formula C14H13N3O2S B2915113 N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide CAS No. 775313-78-5

N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide

Cat. No.: B2915113
CAS No.: 775313-78-5
M. Wt: 287.34
InChI Key: VYSXCDGVNOFTHF-UHFFFAOYSA-N
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Description

N’-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide is a chemical compound with significant potential in various scientific research fields. This compound is characterized by its unique structure, which includes a benzoyl group, a methylsulfanyl group, and a pyridine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide typically involves the reaction of 2-methylsulfanylpyridine-3-carbohydrazide with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of N’-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted hydrazides.

Scientific Research Applications

N’-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N’-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the benzoyl group can interact with hydrophobic pockets in proteins, while the hydrazide moiety can form hydrogen bonds with active site residues. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

N’-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide can be compared with other similar compounds, such as:

    N’-benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide: This compound also contains a benzoyl group and a hydrazide moiety but differs in the presence of a chromene ring instead of a pyridine ring.

    N’-{[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl}pyridine-3-carbohydrazide: Similar in structure but with a chromene ring and a different substitution pattern.

The uniqueness of N’-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-benzoyl-2-methylsulfanylpyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-20-14-11(8-5-9-15-14)13(19)17-16-12(18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSXCDGVNOFTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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